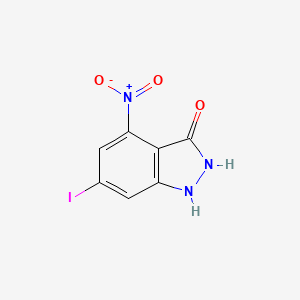

6-Iodo-3-hydroxy-4-nitroindazole

Description

Properties

IUPAC Name |

6-iodo-4-nitro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O3/c8-3-1-4-6(7(12)10-9-4)5(2-3)11(13)14/h1-2H,(H2,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHRKPUTDQQAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646210 | |

| Record name | 6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-99-3 | |

| Record name | 6-Iodo-4-nitro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 6 Iodo 3 Hydroxy 4 Nitroindazole

Elucidation of Reaction Mechanisms in Indazole Derivatization

The functionalization of the indazole ring can proceed through several mechanistic routes, including radical, nucleophilic, and electrophilic pathways. The presence of iodo, hydroxyl, and nitro groups on the 6-iodo-3-hydroxy-4-nitroindazole core introduces a layer of complexity and selectivity to these transformations, often requiring catalytic intervention to achieve desired outcomes.

Radical Reaction Pathways in Indazole Functionalization

Radical reactions offer a powerful method for the functionalization of heterocyclic systems, including indazoles. These pathways often involve the generation of highly reactive radical species that can engage in C-H functionalization or addition reactions. For the indazole core, radical processes can be initiated through various methods, such as the use of radical initiators, photoredox catalysis, or metal-catalyzed reactions. chim.it For instance, silver-catalyzed decarboxylation of α-keto acids has been shown to generate acyl radicals that can add to 2H-indazoles. researchgate.net Similarly, potassium persulfate can mediate radical processes for C3 thiocyanation of 2H-indazoles. chim.it

In the context of this compound, a radical pathway could theoretically be exploited for functionalization. The electron-deficient nature of the ring, enhanced by the nitro group, would make it a suitable substrate for the addition of nucleophilic carbon-centered radicals. mdpi.com Radical C3-nitration of 2H-indazoles has been accomplished using Fe(NO₃)₃ and TEMPO, demonstrating that even highly substituted indazoles can undergo radical functionalization. chim.it

Nucleophilic and Electrophilic Substitution Mechanisms on the Indazole Ring

The electronic landscape of this compound is heavily influenced by its substituents, predisposing it to certain types of substitution reactions. The strong electron-withdrawing nature of the nitro group at the C4 position significantly deactivates the benzene (B151609) portion of the indazole ring toward electrophilic attack. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr).

In SNAr reactions involving nitro-substituted benzisoxazoles and indazoles, a nitro group can be displaced by a variety of nucleophiles. researchgate.net Studies on related 4,6-dinitro-substituted systems show that the nitro group at the 4-position is typically more labile and can be selectively replaced by O-, N-, and S-nucleophiles. This suggests that in this compound, the C4 position would be a primary target for nucleophilic attack, potentially leading to the substitution of the nitro group. The iodine atom at C6, being a good leaving group, could also be a site for nucleophilic substitution, although this is generally less common on an unactivated aryl iodide without transition metal catalysis.

Electrophilic substitution on the indazole ring is generally disfavored due to the deactivating effect of the nitro group. Any potential electrophilic attack would likely be directed by the existing substituents, although harsh reaction conditions would be necessary to overcome the ring's deactivation.

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis is indispensable in modern organic synthesis for controlling the regioselectivity and efficiency of reactions involving complex molecules like substituted indazoles. scilit.com Transition-metal catalysis, particularly with palladium, copper, and rhodium, is widely used for the functionalization of the indazole core. researchgate.netnih.govrsc.org

The iodine atom at the C6 position of this compound is a key handle for transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling, for example, is a highly effective method for forming carbon-carbon bonds by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst. researchgate.netmdpi.com This would allow for the introduction of a wide variety of aryl or vinyl substituents at the C6 position. Similarly, other palladium-catalyzed reactions like Heck, Sonogashira, and Buchwald-Hartwig amination could utilize the C6-iodo bond to introduce alkenyl, alkynyl, and amino functionalities, respectively.

Catalysis also plays a crucial role in directing selectivity at other positions. For instance, copper-catalyzed N-arylation can be used to functionalize the N1 position of the indazole ring. researchgate.net Furthermore, recent advances have shown that C-H activation, often mediated by rhodium or palladium catalysts, can enable direct functionalization at positions that are otherwise difficult to access, such as the C3 and C7 positions. rsc.org The choice of catalyst, ligands, and reaction conditions is paramount in steering the reaction towards the desired regioisomer and preventing unwanted side reactions. nih.gov

| Catalytic Reaction Type | Typical Catalyst | Functional Group Introduced | Reactive Site on Indazole |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl, Vinyl | C-X (e.g., C6-Iodo) |

| Heck Coupling | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Alkenyl | C-X |

| Sonogashira Coupling | Pd/Cu | Alkynyl | C-X |

| Buchwald-Hartwig Amination | Pd complexes | Aryl/Alkylamino | C-X, N-H |

| C-H Activation/Functionalization | Rh(III), Pd(II) | Aryl, Alkyl | C-H (e.g., C3, C7) |

| N-Arylation | CuI | Aryl | N-H |

Influence of Substituents on Molecular Reactivity

The reactivity of the this compound molecule is a composite of the individual electronic and steric effects of its substituents. The interplay between the electron-withdrawing nitro group and the iodo and hydroxyl functionalities dictates the molecule's behavior in chemical transformations.

Electronic Effects of the Nitro Group on Indazole Ring Reactivity

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both a strong negative inductive effect (-I) and a negative resonance effect (-R). researchgate.net When attached to the indazole ring at the C4 position, it profoundly influences the electron distribution across the bicyclic system.

This strong electron-withdrawing character has several key consequences:

Deactivation towards Electrophilic Attack: The nitro group significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus highly resistant to electrophilic aromatic substitution.

Activation towards Nucleophilic Attack: By withdrawing electron density, the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby activating the ring for such reactions. researchgate.net Positions ortho and para to the nitro group are particularly activated.

Increased Acidity of N-H: The electron-withdrawing effect of the nitro group increases the acidity of the N-H proton of the indazole ring, facilitating its deprotonation under basic conditions. This can influence the regioselectivity of N-alkylation or N-arylation reactions.

Impact on Tautomerism: The position of the nitro group can influence the relative stability of the 1H- and 2H-tautomers of the indazole ring. acs.orgnih.gov

Directing Effects of Iodine and Hydroxyl Functionalities on Electrophilic and Nucleophilic Processes

The iodine and hydroxyl groups also exert significant directing effects on the reactivity of the indazole ring, although these are often modulated by the dominant nitro group.

The hydroxyl group at the C3 position exists in tautomeric equilibrium with its keto form, 3-indazolone. In its hydroxyl form, it is an electron-donating group (+R effect) and would typically direct incoming electrophiles to the ortho and para positions (C4 and N2). However, in this compound, the C4 position is already substituted and the entire ring is deactivated by the nitro group, making electrophilic substitution challenging. The acidity of the hydroxyl proton is also a factor in its reactivity, particularly in condensation and etherification reactions.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Nitro (-NO₂) | C4 | Strong Electron-Withdrawing (-I, -R) | Deactivates ring to electrophilic attack; Activates ring to nucleophilic attack; Increases N-H acidity. |

| Hydroxyl (-OH) | C3 | Electron-Donating (+R), Weakly Withdrawing (-I) | Tautomerizes with keto form; Potential directing group, but effect is overshadowed by the nitro group. |

| Iodine (-I) | C6 | Weakly Deactivating (-I > +R) | Key reactive handle for transition-metal-catalyzed cross-coupling reactions; Good leaving group. |

Regioselectivity and Site-Specificity in Reactions of this compound

The regioselectivity of reactions involving this compound is governed by the electronic and steric effects of its substituents. The indazole core possesses several reactive sites: the N1 and N2 positions of the pyrazole (B372694) ring, and the C3, C5, and C7 positions. The substituents on the benzene ring—a strongly electron-withdrawing nitro group at C4 and a weakly deactivating iodo group at C6—profoundly influence the electron density distribution across the heterocyclic system.

The nitro group at the C4 position significantly deactivates the benzene portion of the ring towards electrophilic substitution. Conversely, it enhances the acidity of the N-H proton of the pyrazole ring, facilitating deprotonation and subsequent N-alkylation or N-acylation. beilstein-journals.org The regioselectivity of such N-substitutions (N1 vs. N2) is a well-studied phenomenon in indazole chemistry and is sensitive to the reaction conditions and the nature of the substituents. For many substituted indazoles, N1-alkylation is often the thermodynamically favored product. beilstein-journals.org In the case of this compound, the steric hindrance from the C7-H and the electronic influence of the C6-iodo and C4-nitro groups would play a crucial role in determining the N1/N2 ratio of substitution products.

The 3-hydroxy group makes the C3 position a key site for reactivity, primarily through its tautomeric equilibrium with the keto form (indazol-3-one), which will be discussed in section 3.3. The oxygen atom of the hydroxyl group is a primary site for reactions such as O-alkylation and O-acylation.

The iodine atom at the C3 position is a known site for various coupling reactions. chim.it Although in this specific molecule the iodine is at C6, it can still participate in cross-coupling reactions like Suzuki or Heck reactions, allowing for the introduction of new carbon-carbon bonds, provided a suitable catalyst and reaction conditions are employed. google.com The reactivity of the C6-iodo group would, however, be modulated by the adjacent nitro group at C4.

The following table summarizes the expected reactivity at different sites of the this compound molecule.

| Reactive Site | Type of Reaction | Influencing Factors | Expected Outcome |

| N1/N2 | Alkylation, Acylation | Basicity, Steric hindrance from adjacent groups, Solvent | Mixture of N1 and N2 isomers, with N1 often being the major product under thermodynamic control. beilstein-journals.org |

| O3 (Hydroxy) | Alkylation, Acylation, Etherification | Acidity of the hydroxyl proton, Nucleophilicity of the oxygen | Formation of O-substituted derivatives. |

| C3 | Electrophilic/Nucleophilic attack | Tautomeric equilibrium, Aromaticity of the pyrazole ring | Reactivity is linked to the keto-enol tautomerism. |

| C5/C7 | Nucleophilic Aromatic Substitution | Activation by the C4-nitro group | Potential for substitution of a suitable leaving group, though less common. |

| C6-I | Cross-coupling (e.g., Suzuki, Heck) | Catalyst system, Reactivity of the C-I bond | Introduction of aryl, vinyl, or alkyl groups at the C6 position. google.com |

Tautomerism and Isomerization Phenomena in Substituted Indazole Systems

Substituted indazoles are known for their complex tautomeric equilibria, which significantly influence their chemical and physical properties. For this compound, two primary forms of tautomerism are of critical importance: annular tautomerism and keto-enol tautomerism.

Annular Tautomerism (1H- and 2H-Indazoles) and its Mechanistic Implications

Indazole and its derivatives can exist as two major annular tautomers: the 1H-indazole and the 2H-indazole. chim.it In the 1H-tautomer, the proton is on the nitrogen atom at position 1, while in the 2H-tautomer, it resides on the nitrogen at position 2.

1H-Indazole : Generally considered the more stable form for the parent indazole and many of its derivatives due to its benzenoid character.

2H-Indazole : This tautomer has a quinonoid structure and is typically less stable.

The equilibrium between these two forms is influenced by factors such as the electronic nature of the substituents, the solvent, and the temperature. The mechanistic implication of this tautomerism is that a reaction can proceed via either tautomer, potentially leading to a mixture of products. For instance, alkylation can result in both N1- and N2-substituted indazoles. The presence of the electron-withdrawing 4-nitro group in this compound is expected to influence the electron density at both N1 and N2, thereby affecting the relative stability of the two tautomers. Computational studies on other nitro-substituted indazoles have shown that while the 1H tautomer is often more stable, the energy difference can be small, allowing for the presence of both forms in equilibrium. acs.org

Interconversion Pathways and Relative Stability of Tautomeric Forms

Beyond annular tautomerism, the 3-hydroxy group introduces keto-enol tautomerism. The 3-hydroxyindazole (enol form) can tautomerize to a 3-keto-indazole, also known as an indazolone (keto form). This equilibrium is a crucial aspect of the chemistry of 3-hydroxyindazoles. masterorganicchemistry.comnih.govalfa-chemistry.com

The interconversion between the enol and keto forms can be catalyzed by acids or bases. khanacademy.orglibretexts.orgyoutube.com The relative stability of these tautomers is highly dependent on the substitution pattern and the surrounding medium. For "3-Hydroxy-4-nitro(1H)indazole", it is often named interchangeably with "4-nitro-1,2-dihydroindazol-3-one", indicating that the keto form is a significant, if not predominant, species. alfa-chemistry.com

The presence of the C4-nitro group can stabilize the keto form through intramolecular hydrogen bonding between the N2-H and an oxygen of the nitro group. This would favor the 3-keto-1,2-dihydro tautomer.

The potential tautomeric forms of this compound are summarized below.

| Tautomeric Form | Structural Class | Key Features | Expected Relative Stability |

| 6-Iodo-3-hydroxy-1H-indazole | 1H-Enol | Aromatic benzenoid system, Hydroxyl group at C3. | Potentially less stable than the keto form due to the electronic influence of the nitro group. |

| 6-Iodo-3-hydroxy-2H-indazole | 2H-Enol | Quinonoid system, Hydroxyl group at C3. | Generally the least stable of the tautomers. |

| 6-Iodo-4-nitro-1,2-dihydroindazol-3-one | Keto | Carbonyl group at C3, N-H protons at N1 and N2. | Likely a major and stable tautomer, potentially stabilized by intramolecular hydrogen bonding. nih.gov |

The actual predominant form in a given state (solid or solution) would be a result of a complex interplay of these electronic and steric factors, as well as intermolecular interactions in the condensed phase.

Advanced Chemical Transformations and Functionalization of 6 Iodo 3 Hydroxy 4 Nitroindazole

Cross-Coupling Chemistry at the Iodo Position

The carbon-iodine bond at the 6-position of the indazole ring serves as a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in expanding the chemical space and accessing derivatives with diverse properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, and the Heck reaction, which couples an alkene with an aryl halide, are particularly prominent.

The application of Suzuki-type cross-coupling reactions has been explored for the C-3 vinylation of unprotected 3-iodoindazoles, demonstrating the feasibility of such transformations on the indazole core. nih.gov For instance, the reaction of unprotected 3-iodo-5-nitroindazole with pinacol (B44631) vinyl boronate resulted in an excellent yield of the vinylated product. nih.gov This suggests that the electron-withdrawing nitro group can enhance the reactivity of the iodo-substituted indazole towards Suzuki coupling. nih.gov The choice of catalyst and reaction conditions, including the use of microwave irradiation, can significantly influence the reaction's efficiency. nih.gov

The versatility of palladium catalysis extends to the synthesis of various substituted indazoles. researchgate.net Research has demonstrated the use of Suzuki, Heck, Sonogashira, and Stille cross-coupling reactions to introduce aryl, vinyl, and alkynyl groups at the 4-position of indazole derivatives. researchgate.net These methodologies can be extrapolated to the 6-iodo position of 6-iodo-3-hydroxy-4-nitroindazole, allowing for the synthesis of a broad library of compounds.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product at C-6 |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(OAc)2/Ligand | Aryl/Heteroaryl |

| Heck | Alkene | Pd(OAc)2/Ligand | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2/CuI | Alkynyl |

| Stille | Organostannane | Pd(PPh3)4 | Aryl/Vinyl |

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, offer a complementary approach to palladium-based methods. acs.org These reactions are often employed for the formation of carbon-nitrogen and carbon-oxygen bonds. Copper-catalyzed N-arylation of indazoles has been shown to proceed with high regioselectivity, favoring the N(2) position. rsc.orgx-mol.com This selectivity is attributed to the reaction mechanism, where the catalyst's oxidation state plays a crucial role. rsc.orgx-mol.com

The choice of copper source, ligand, base, and solvent are critical parameters that dictate the outcome of these reactions. acs.org While copper(I) is commonly used, the specific conditions can be tailored to achieve the desired transformation. acs.org For instance, copper-catalyzed C-N cross-coupling reactions have been successfully applied to commercially available 1H-indazoles using diaryliodonium salts, affording 2-substituted-2H-indazoles in good yields with complete N(2)-regiocontrol. rsc.orgx-mol.com

The ambident nucleophilicity of the indazole ring presents a selectivity challenge, as reactions can occur at either the N1 or N2 position. nih.gov However, copper-catalyzed methods have been developed that exhibit excellent N-site selectivity, which can be controlled by the choice of co-catalytic additives. nih.gov

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Transformation | Selectivity Note |

|---|---|---|---|---|

| Ullmann C-N Coupling | Amines | CuI/Ligand | N-Arylation | Often favors N(2) position in indazoles. rsc.orgx-mol.com |

| Ullmann C-O Coupling | Alcohols/Phenols | CuI/Ligand | O-Arylation | - |

| C-H Arylation | Arenes | Cu(OTf)2 | Direct C-H functionalization | Can be directed by substituents on the indazole ring. |

Chemical Modifications of the Nitro Group

The nitro group at the 4-position is a key functional group that can be readily transformed into other functionalities, most notably an amino group, which then serves as a point for further derivatization.

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many biologically active molecules. nih.govresearchgate.netnih.gov This conversion opens up a plethora of possibilities for subsequent derivatization. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. researchgate.net

For instance, the reduction of 6-nitroindazole (B21905) derivatives has been accomplished using hydrogen gas in the presence of a catalyst. nih.gov Another common method involves the use of iron powder in the presence of an acid, such as hydrochloric acid. researchgate.net The resulting 6-aminoindazole derivatives can then be subjected to a range of reactions to introduce diverse substituents. nih.gov

The newly formed amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, leading to a wide array of N-substituted derivatives. nih.gov For example, the reaction of 3-iodo-5-amino indazole with various electrophiles has been used to prepare a series of C-5 substituted 3-iodo-indazoles. researchgate.net

| Reaction | Reagents/Conditions (Example) | Product Functional Group |

|---|---|---|

| Nitro Reduction | H2, Pd/C or Fe/HCl researchgate.netnih.gov | Amino (-NH2) |

| Acylation | Acyl chloride, base | Amide (-NHCOR) |

| Alkylation | Alkyl halide, base | Substituted Amine (-NHR, -NR2) |

| Urea Formation | Isocyanate | Urea (-NHCONH-R) |

Beyond reduction to the amine, the nitro group on the indazole ring can potentially undergo other chemical transformations. Nucleophilic aromatic substitution (SNAr) reactions can occur where the nitro group is displaced by a strong nucleophile, although this is generally more challenging than on simpler aromatic systems.

Ring transformation reactions of nitro-containing heterocyclic compounds have also been reported. nih.govnih.gov For example, 1-methyl-3,5-dinitro-2-pyridone, an electron-deficient system, undergoes ring transformation in the presence of a ketone and a nitrogen source to afford nitropyridines and nitroanilines. nih.govnih.gov While not directly reported for this compound, these types of transformations highlight the potential for more complex skeletal modifications involving the nitroindazole core.

Derivatization of the Hydroxyl Group

The hydroxyl group at the 3-position of the indazole ring offers another site for chemical modification, although it exists in tautomeric equilibrium with the 3-oxo form. alfa-chemistry.com This functionality can be alkylated or acylated to introduce various substituents.

The reactivity of the hydroxyl group can be influenced by the electronic nature of the indazole ring. The presence of the electron-withdrawing nitro group may affect the acidity of the hydroxyl proton and its nucleophilicity. Standard procedures for O-alkylation typically involve the use of an alkyl halide in the presence of a base, while O-acylation can be achieved with an acyl chloride or anhydride. These modifications can be used to modulate the physicochemical properties of the molecule and to explore structure-activity relationships in medicinal chemistry programs.

C-H Functionalization Strategies Applied to Substituted Indazoles

Direct C-H functionalization is a powerful, atom-economical tool for modifying heterocyclic cores. bits-pilani.ac.in For this compound, two unsubstituted positions on the carbocyclic ring, C5 and C7, are potential targets for such strategies.

The direct activation of C-H bonds, typically catalyzed by transition metals like rhodium, cobalt, or palladium, allows for the formation of new C-C or C-heteroatom bonds. nih.govnih.govacs.org However, the success of these reactions is highly sensitive to the electronic nature of the substrate.

Given the multiple reactive sites on the molecule, achieving chemo- and regioselectivity is crucial. While direct C-H activation is challenging, the carbon-iodine bond at C6 provides a reliable and highly selective site for functionalization via cross-coupling reactions.

The C6-I bond is the most activated site for transformations catalyzed by transition metals, particularly palladium. This approach offers a predictable and efficient route to introduce a wide variety of substituents with excellent regioselectivity, leaving the C-H bonds at C5 and C7 untouched. Well-established cross-coupling reactions provide a robust platform for derivatization.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or vinyl groups. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are valuable for further chemistry. researchgate.netmdpi.com

Heck Coupling: Reaction with alkenes to form vinylated indazoles.

Buchwald-Hartwig Amination: Reaction with amines to introduce new C-N bonds.

These methods stand as the most practical strategy for the selective functionalization of the carbocyclic ring of this compound.

Table 3: Regioselective Cross-Coupling Reactions at the C6-Iodo Position

| Reaction Name | Coupling Partner | Reagent/Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl) |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) |

| Heck | Styrene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (Vinyl) |

| Buchwald-Hartwig | Aniline | Pd Catalyst, Ligand, Base (e.g., NaOtBu) | C-N (Aryl) |

Future Outlook and Emerging Research Frontiers in the Chemistry of 6 Iodo 3 Hydroxy 4 Nitroindazole

Development of Sustainable and Efficient Synthetic Protocols for Complex Indazoles

The synthesis of polysubstituted indazoles, such as 6-Iodo-3-hydroxy-4-nitroindazole, traditionally involves multi-step sequences that can be resource-intensive and generate significant waste. The future of synthesizing such complex molecules lies in the development of more sustainable and efficient protocols. Modern synthetic strategies are increasingly focused on atom economy, reduced environmental impact, and operational simplicity.

Key emerging areas include:

Transition-Metal-Catalyzed C-H Activation/Annulation: Recent advances have demonstrated the power of transition metals like rhodium and palladium to catalyze the direct formation of the indazole ring from simpler precursors via C-H bond activation and subsequent cyclization. nih.gov These methods avoid the need for pre-functionalized starting materials, thus shortening synthetic routes.

One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bond-forming events occur in a single reaction vessel without isolating intermediates is a primary goal. For a molecule like this compound, a hypothetical one-pot strategy might involve the formation of the indazole core followed by in-situ functionalization (e.g., iodination and nitration). organic-chemistry.org

Metal-Free Synthesis: The development of metal-free synthetic routes is a significant step towards sustainability. Methods utilizing hypervalent iodine reagents as oxidants or employing oxidative cyclization of aminobenzaldehydes or aminoketones offer greener alternatives to traditional metal-catalyzed processes. nih.govnih.gov

| Synthetic Strategy | Key Advantages | Potential Challenges | Relevance to this compound |

|---|---|---|---|

| Transition-Metal Catalysis (e.g., Rh, Pd) | High efficiency, broad substrate scope, enables C-H activation. nih.gov | Metal contamination in final product, cost of catalysts. | Could enable direct construction of the substituted indazole core from simpler aromatic precursors. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, time-saving. organic-chemistry.org | Requires compatible reaction conditions for all steps. | Ideal for streamlining the multi-step functionalization required to install the iodo, hydroxy, and nitro groups. |

| Metal-Free Synthesis | Avoids metal toxicity and contamination, often uses cheaper reagents. nih.gov | May have a more limited substrate scope or require harsher conditions. | Offers a sustainable pathway for the core indazole synthesis. |

Exploration of Novel Reactivity Patterns and Transformation Pathways for Iodo-, Hydroxy-, and Nitro-substituted Indazoles

The trifunctional nature of this compound makes it a substrate ripe for exploring novel and selective chemical transformations. Each functional group offers a distinct handle for synthetic manipulation, allowing for orthogonal chemistry where one group can be reacted selectively in the presence of the others.

The Iodo Group: The iodine atom at the C6 position is a prime site for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: Reaction with boronic acids can form new carbon-carbon bonds, linking the indazole to aryl or vinyl groups. nih.gov

Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynylated indazoles, which are valuable intermediates for further transformations. researchgate.net

Heck Coupling: Reaction with alkenes, such as methyl acrylate, can introduce carbon chains, which can be further modified. researchgate.net

The Hydroxy Group: The hydroxyl group at the C3 position (in its tautomeric indazolone form) can be leveraged in several ways. It can be alkylated or acylated to produce ethers and esters, modifying the molecule's steric and electronic properties. Its nucleophilic character is key to many derivatization strategies. The development of base-mediated syntheses for 3-hydroxyindazoles has expanded access to this class of compounds. researchgate.net

The Nitro Group: The strongly electron-withdrawing nitro group at the C4 position significantly influences the reactivity of the entire heterocyclic system. Its primary transformation pathway is reduction to an amino group. This conversion opens up a vast new set of potential reactions, including diazotization, amide bond formation, and synthesis of further heterocyclic rings fused to the indazole core. The chemistry of nitroso intermediates, often generated from nitroarenes, is also a rich area for creating novel N-N bond-forming heterocyclizations. nih.gov

Integration with Advanced Chemical Technologies (e.g., Flow Chemistry, Automated Synthesis)

The future of synthesizing and studying complex molecules like this compound will heavily rely on the integration of advanced chemical technologies that enhance efficiency, safety, and throughput.

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or use hazardous reagents, which is often the case in nitration reactions. springerprofessional.de The small reactor volume enhances safety, while superior heat and mass transfer allow for precise control over reaction conditions, often leading to cleaner reactions and higher yields. mtak.hudurham.ac.uk The synthesis of heterocyclic compounds, including indazoles, has been shown to be highly amenable to flow chemistry approaches. springerprofessional.deacs.org This technology would be ideal for the safe and scalable production of this compound and its derivatives.

Automated Synthesis: Automated synthesis platforms are revolutionizing medicinal chemistry by enabling high-throughput synthesis and reaction optimization. nih.govoxfordglobal.com These systems can perform numerous reactions in parallel, allowing for the rapid generation of a library of derivatives from a common scaffold like this compound. nih.gov By coupling automated synthesizers with purification and analysis tools, researchers can accelerate the design-make-test-analyze cycle in drug discovery. acs.orgxtalpi.com

Expansion of the Scope of Applications as a Versatile Chemical Building Block in Advanced Organic Synthesis

The indazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. rsc.orgnih.govsemanticscholar.org The highly functionalized nature of this compound makes it an exceptionally versatile building block for constructing novel and complex molecular architectures.

The orthogonal reactivity of its three functional groups allows for a modular approach to synthesis. For instance, one could first perform a Suzuki coupling at the iodo position, then reduce the nitro group and form an amide, and finally alkylate the hydroxy group. This step-wise functionalization enables the systematic exploration of chemical space around the indazole core. This capability is crucial in lead optimization campaigns, where subtle structural modifications can have profound effects on biological activity and pharmacokinetic properties. The ability to generate diverse libraries of compounds from this single precursor positions it as a valuable tool for discovering new therapeutic agents. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for Complex Indazole Derivatives

The unambiguous determination of the structure of complex, polysubstituted heterocycles is critical. Advanced spectroscopic and analytical techniques are indispensable for characterizing novel indazole derivatives synthesized from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is the cornerstone of structural elucidation. 1D techniques (¹H and ¹³C NMR) provide initial information on the chemical environment of atoms. 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for establishing the connectivity between atoms and definitively assigning the substitution pattern on the indazole ring. nih.govresearchgate.net The distinct electronic effects of the iodo, hydroxy, and nitro groups will result in characteristic chemical shifts that aid in structural assignment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound. Tandem mass spectrometry (MS/MS) provides information about the molecule's structure by analyzing its fragmentation patterns, which can be particularly useful for distinguishing between isomers. nih.govnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. nih.gov For complex derivatives where NMR data may be ambiguous, an X-ray crystal structure is the gold standard for structural confirmation. researchgate.netmdpi.com This technique is crucial for confirming regiochemistry and stereochemistry in complex synthetic products.

| Technique | Information Provided | Application to Indazole Derivatives |

|---|---|---|

| 1D & 2D NMR Spectroscopy | Provides information on chemical environment, connectivity, and spatial relationships of atoms. nih.gov | Essential for assigning the correct substitution pattern and confirming the overall structure in solution. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental formula. nih.gov | Confirms the identity of synthetic products and intermediates. |

| X-ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a crystal. nih.gov | Unambiguously determines the molecular structure, including regiochemistry, when suitable crystals can be obtained. mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 6-Iodo-3-hydroxy-4-nitroindazole, and how can purity be optimized?

- Methodology : Utilize nucleophilic aromatic substitution or transition-metal-catalyzed iodination, as iodine incorporation in nitroindazoles often requires controlled conditions (e.g., NaI/CuI in DMF at 80–100°C under nitrogen) .

- Optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water). Validate purity using HPLC (>95%) and confirm structural integrity via IR (nitro group stretch: ~1520 cm⁻¹) and ¹H NMR (aromatic proton shifts: δ 7.5–8.5 ppm) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare with fresh batches. Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and hydrolysis .

Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?

- Assay Design : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli), and assess anti-inflammatory effects via COX-2 inhibition assays (IC₅₀ determination). Use cytotoxicity assays (MTT on HEK-293 cells) to establish selectivity indices .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Approach : Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations (e.g., halogen exchange, nitro positioning). Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) and validate findings across multiple cell lines .

- Case Example : Inconsistent antifungal results may arise from differences in fungal strain susceptibility. Address this by testing against Candida spp. (ATCC strains) and clinical isolates under identical conditions .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in kinase inhibition?

- Experimental Design :

- Kinase Profiling : Use a kinase selectivity panel (e.g., Eurofins KinaseProfiler) to identify primary targets.

- Binding Studies : Conduct SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd).

- Cellular Validation : Knockdown target kinases via siRNA and assess rescue of phenotypic effects (e.g., apoptosis via flow cytometry) .

Q. How can the solubility and bioavailability of this compound be enhanced for in vivo studies?

- Strategies :

- Prodrug Design : Synthesize phosphate or acetylated prodrugs to improve aqueous solubility.

- Formulation : Use nanocarriers (liposomes, PLGA nanoparticles) for targeted delivery. Validate pharmacokinetics (Cmax, T½) in rodent models via LC-MS/MS plasma analysis .

Methodological Frameworks for Experimental Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

- Application Example :

- Novelty : Explore understudied targets (e.g., HSF1 inhibition) using computational docking (AutoDock Vina) and validate via thermal shift assays .

- Ethical Compliance : Adhere to OECD guidelines for acute toxicity testing (LD50 in rodents) before in vivo efficacy studies .

Data Contradiction Analysis

Q. What analytical approaches resolve discrepancies in spectroscopic data for structurally similar nitroindazoles?

- Resolution Workflow :

Cross-Validation : Compare ¹H/¹³C NMR and HRMS data with published spectra of analogs (e.g., 6-nitroindazole derivatives) .

X-ray Crystallography : Resolve ambiguous substituent positions via single-crystal diffraction (e.g., iodine vs. nitro group orientation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.